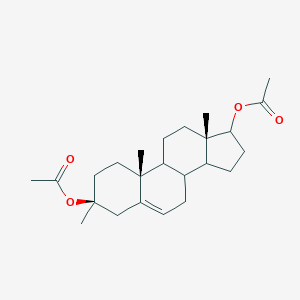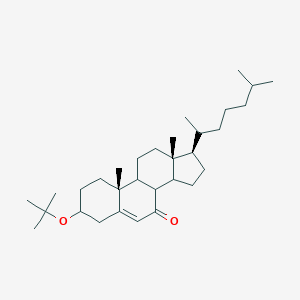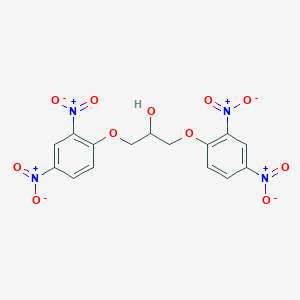![molecular formula C23H23N3O3S B289922 ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate](/img/structure/B289922.png)
ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester is a complex organic compound with a unique spiro structure
Métodos De Preparación
The synthesis of 9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine with triethyl phosphite and electrophilic reagents like 1,2-dibromoethane, oxalyl chloride, chloroacetyl chloride, and ethyl chloroacetate . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl ester group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit enzymes like PARP-1.
Biology: The compound’s interactions with biological macromolecules are of interest for drug development.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death. The molecular pathways involved include the inhibition of DNA base excision repair and single-strand break repair.
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine derivatives and spiro compounds. Compared to these, 9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester is unique due to its specific spiro structure and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. Similar compounds include pyrano[2,3-d]pyrimidine derivatives and other spiro compounds with different substituents .
Propiedades
Fórmula molecular |
C23H23N3O3S |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate |
InChI |
InChI=1S/C23H23N3O3S/c1-3-29-22(28)15-13(2)24-21-17(16(15)14-9-5-4-6-10-14)18-19(30-21)20(27)26-23(25-18)11-7-8-12-23/h4-6,9-10,25H,3,7-8,11-12H2,1-2H3,(H,26,27) |
Clave InChI |
SZJBLXGGKOFBOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=CC=C3)C4=C(S2)C(=O)NC5(N4)CCCC5)C |
SMILES canónico |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=CC=C3)C4=C(S2)C(=O)NC5(N4)CCCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)


![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)


